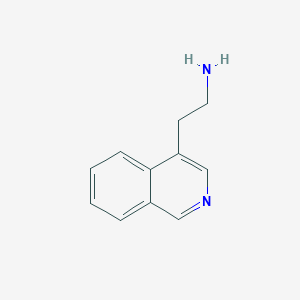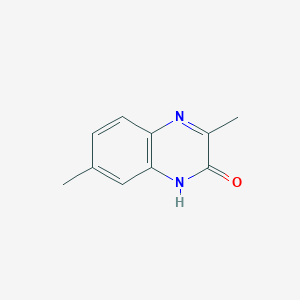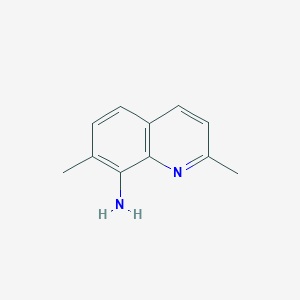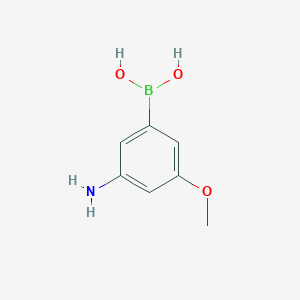
(R)-1-(Quinolin-7-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(Quinolin-7-yl)ethanamine is a chiral amine compound featuring a quinoline ring attached to an ethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(Quinolin-7-yl)ethanamine typically involves the following steps:
Starting Material: The synthesis often begins with quinoline, a heterocyclic aromatic organic compound.
Alkylation: Quinoline undergoes alkylation with an appropriate alkyl halide to introduce the ethanamine group.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution to obtain the ®-enantiomer.
Industrial Production Methods
Industrial production methods for ®-1-(Quinolin-7-yl)ethanamine may involve large-scale alkylation reactions followed by chiral resolution using techniques such as chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
®-1-(Quinolin-7-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The ethanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, tetrahydroquinoline derivatives, and substituted ethanamine compounds.
Scientific Research Applications
®-1-(Quinolin-7-yl)ethanamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-1-(Quinolin-7-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline ring can participate in π-π stacking interactions, while the ethanamine group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(Quinolin-7-yl)ethanamine: The enantiomer of ®-1-(Quinolin-7-yl)ethanamine with similar chemical properties but different biological activities.
2-(Quinolin-7-yl)ethanol: A related compound with an ethanol group instead of an ethanamine group.
(2R)-2-amino-2-(quinolin-7-yl)acetic acid: A compound with a similar quinoline ring but different functional groups.
Uniqueness
®-1-(Quinolin-7-yl)ethanamine is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomer and other related compounds. Its ability to interact with various molecular targets makes it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C11H12N2 |
|---|---|
Molecular Weight |
172.23 g/mol |
IUPAC Name |
(1R)-1-quinolin-7-ylethanamine |
InChI |
InChI=1S/C11H12N2/c1-8(12)10-5-4-9-3-2-6-13-11(9)7-10/h2-8H,12H2,1H3/t8-/m1/s1 |
InChI Key |
KQDLTZCJNNAUPE-MRVPVSSYSA-N |
Isomeric SMILES |
C[C@H](C1=CC2=C(C=CC=N2)C=C1)N |
Canonical SMILES |
CC(C1=CC2=C(C=CC=N2)C=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


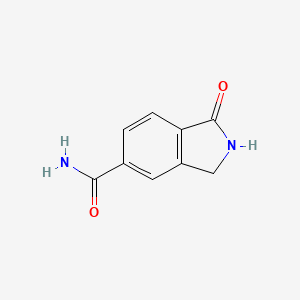
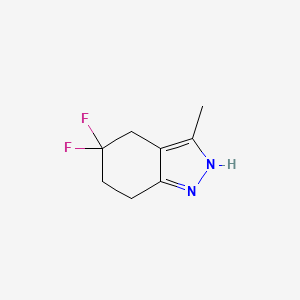
![5-Chloro-3-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B15071301.png)
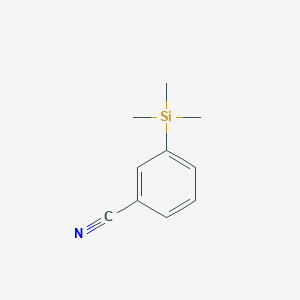
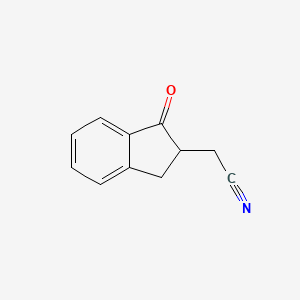

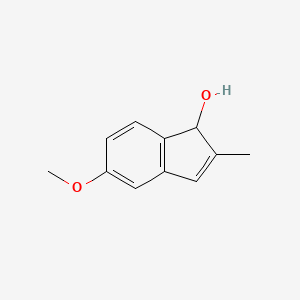
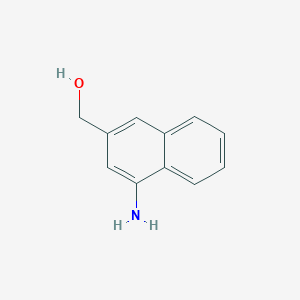
![3-Chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B15071322.png)
